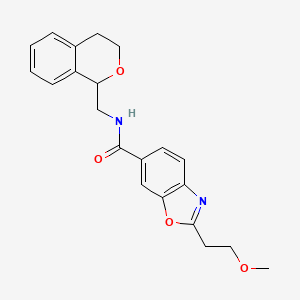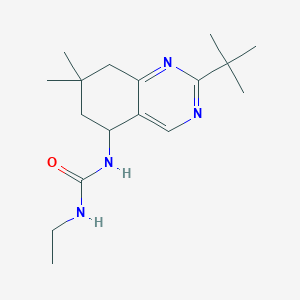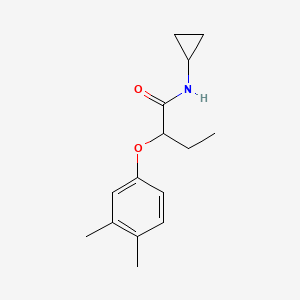![molecular formula C19H26F2N2O2 B6132022 N-cyclopropyl-3-{1-[2-(difluoromethoxy)benzyl]-3-piperidinyl}propanamide](/img/structure/B6132022.png)
N-cyclopropyl-3-{1-[2-(difluoromethoxy)benzyl]-3-piperidinyl}propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropyl-3-{1-[2-(difluoromethoxy)benzyl]-3-piperidinyl}propanamide, also known as JNJ-5207852, is a novel small-molecule antagonist of the cannabinoid receptor type 2 (CB2). CB2 receptors are primarily expressed in immune cells and are involved in the regulation of inflammation and immune responses. JNJ-5207852 has been shown to have potential therapeutic applications in the treatment of various inflammatory and autoimmune diseases.
Mécanisme D'action
N-cyclopropyl-3-{1-[2-(difluoromethoxy)benzyl]-3-piperidinyl}propanamide acts as a selective antagonist of CB2 receptors, which are primarily expressed in immune cells. By blocking the activation of CB2 receptors, this compound inhibits the release of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation.
Biochemical and Physiological Effects:
This compound has been shown to reduce inflammation in a variety of preclinical models, including models of rheumatoid arthritis, multiple sclerosis, and colitis. In addition, this compound has been shown to have analgesic effects in models of neuropathic pain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-cyclopropyl-3-{1-[2-(difluoromethoxy)benzyl]-3-piperidinyl}propanamide is its selectivity for CB2 receptors, which allows for targeted modulation of immune responses without affecting other physiological processes. However, one limitation of this compound is its limited solubility, which can make it difficult to administer in vivo.
Orientations Futures
There are several potential future directions for research on N-cyclopropyl-3-{1-[2-(difluoromethoxy)benzyl]-3-piperidinyl}propanamide. One area of interest is the development of more potent and selective CB2 receptor antagonists for the treatment of inflammatory and autoimmune diseases. Another potential direction is the investigation of the effects of this compound on other physiological processes, such as pain perception and appetite regulation. Finally, the potential use of this compound in combination with other drugs for the treatment of inflammatory and autoimmune diseases should also be explored.
Méthodes De Synthèse
The synthesis of N-cyclopropyl-3-{1-[2-(difluoromethoxy)benzyl]-3-piperidinyl}propanamide involves several steps, starting with the reaction of 3-piperidinylpropanol with 2-(difluoromethoxy)benzyl bromide to form the corresponding benzyl ether. This intermediate is then reacted with cyclopropylcarbonyl chloride to yield the target compound.
Applications De Recherche Scientifique
N-cyclopropyl-3-{1-[2-(difluoromethoxy)benzyl]-3-piperidinyl}propanamide has been extensively studied in preclinical models of inflammatory and autoimmune diseases, including rheumatoid arthritis, multiple sclerosis, and colitis. In these models, this compound has been shown to reduce inflammation and improve disease outcomes.
Propriétés
IUPAC Name |
N-cyclopropyl-3-[1-[[2-(difluoromethoxy)phenyl]methyl]piperidin-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26F2N2O2/c20-19(21)25-17-6-2-1-5-15(17)13-23-11-3-4-14(12-23)7-10-18(24)22-16-8-9-16/h1-2,5-6,14,16,19H,3-4,7-13H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVZBAQFXXMBRLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2OC(F)F)CCC(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[cyclohexyl(methyl)amino]-3-(4-{[[(3,5-dimethyl-1H-pyrazol-4-yl)methyl](methyl)amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B6131942.png)
![methyl (3-methylphenyl)[(2-pyrazinylcarbonyl)amino]acetate](/img/structure/B6131944.png)
![4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl diethyldithiocarbamate](/img/structure/B6131949.png)
![(1S*,4S*)-2-{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-2-azabicyclo[2.2.1]heptane](/img/structure/B6131964.png)
![N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6131976.png)

![4-{1-[(3,5-dimethyl-4-isoxazolyl)acetyl]-3-piperidinyl}morpholine](/img/structure/B6131998.png)
![2-methyl-7-[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6132009.png)
![3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]propanamide](/img/structure/B6132014.png)



![3-[2-(2,6-difluorophenyl)ethyl]-1-[(5-methyl-3-isoxazolyl)carbonyl]piperidine](/img/structure/B6132045.png)
![3-({4-[1-(2-furylmethyl)-3-pyrrolidinyl]-1-piperidinyl}methyl)pyridine](/img/structure/B6132047.png)
